

A Comparative Performance Analysis of Triphenylboroxin in Organic Synthesis

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Compound of Interest

Compound Name: Triphenylboroxin

Cat. No.: B1580813

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Triphenylboroxin** Against Phenylboronic Acid in Key Cross-Coupling Reactions.

In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving high yields, operational simplicity, and cost-effectiveness. **Triphenylboroxin**, the cyclic anhydride of phenylboronic acid, has emerged as a stable and highly effective alternative to its monomeric counterpart in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive performance benchmark of **Triphenylboroxin** in Suzuki-Miyaura and Chan-Lam couplings, presenting supporting experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.

At a Glance: Triphenylboroxin vs. Phenylboronic Acid

Feature	Triphenylboroxin	Phenylboronic Acid
Chemical Formula	$C_{18}H_{15}B_3O_3$	$C_6H_7BO_2$
Molar Mass	311.74 g/mol	121.93 g/mol
Form	White to off-white solid	White to off-white solid
Stability	Generally more stable, less prone to dehydration	Can dehydrate to form Triphenylboroxin
Active Species	Can act as a direct source of the active arylating species	Often dehydrates in situ to the boroxine, which is the active species in some reactions
Stoichiometry	1 mole provides 3 moles of the phenyl group	1 mole provides 1 mole of the phenyl group

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct head-to-head comparative studies are not extensively documented in single publications, the performance of **Triphenylboroxin** can be inferred from the reactivity of analogous boroxines and the vast literature on phenylboronic acid. Boroxines are known to be effective in Suzuki-Miyaura couplings, in some cases offering advantages in terms of stability and ease of handling.

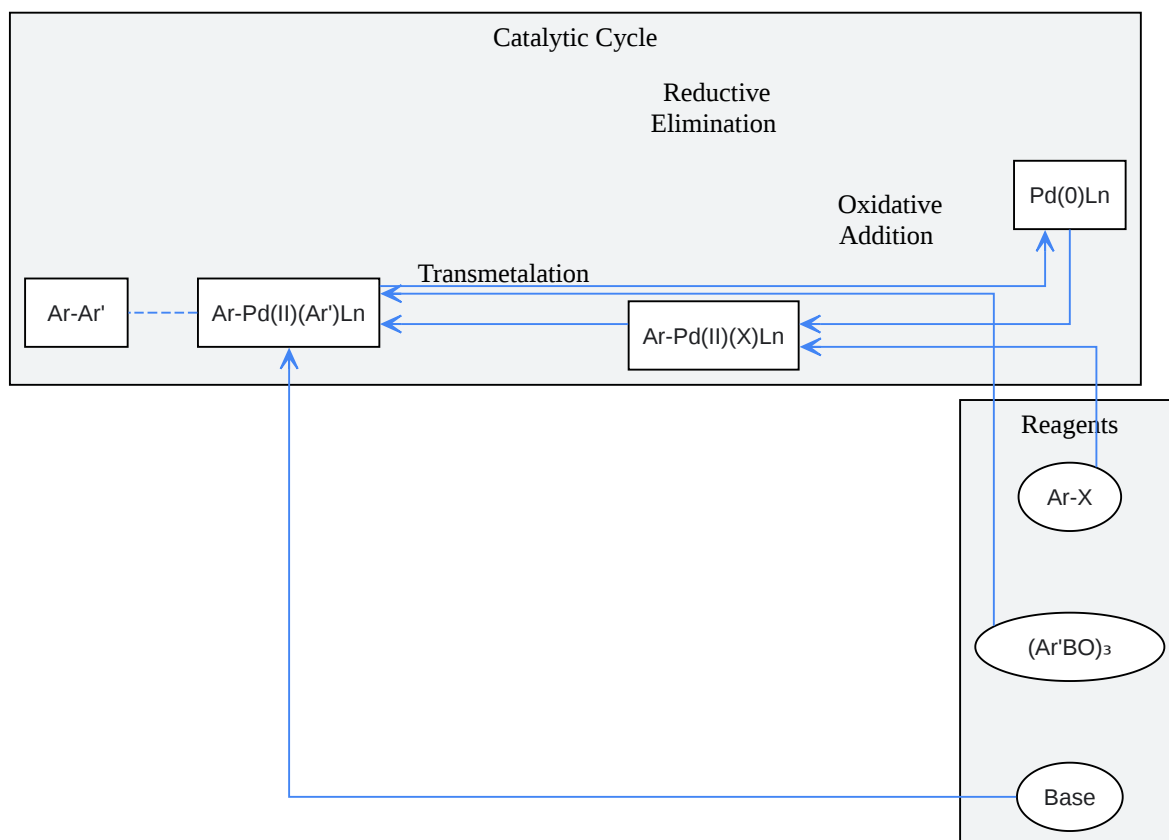
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid.

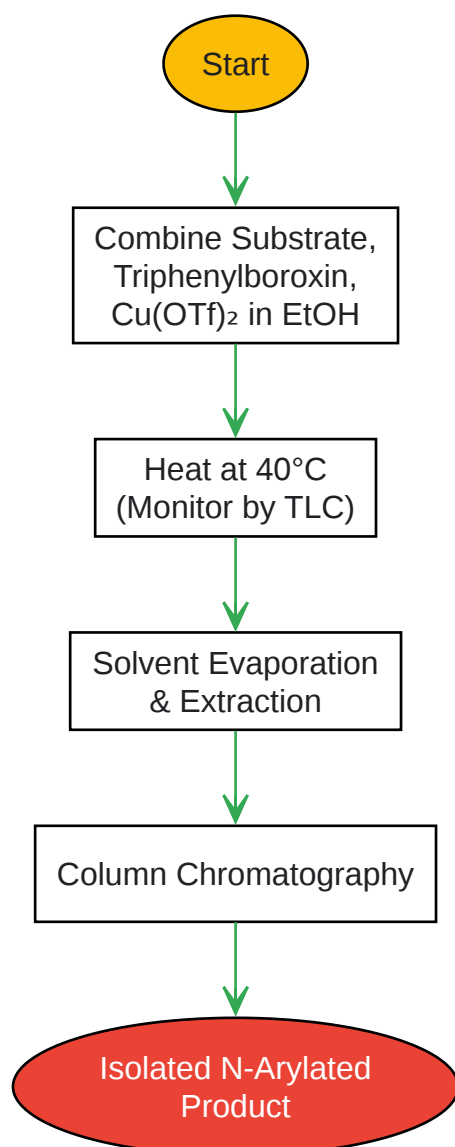
Entry	Aryl Halide	Catalyst (mol%)	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	4-Iodoanisole	Pd(PPh ₃) ₄ (1.5)	K ₂ CO ₃	Toluene/H ₂ O	80	12	95
2	1-Bromo-4-nitrobenzene	Pd(OAc) ₂ (2), PPh ₃ (8)	K ₂ CO ₃	Dioxane/H ₂ O	90	4	92
3	4-Chloroacetophenone	Pd(dba) ₂ (1.5), SPhos (3)	K ₃ PO ₄	Toluene	100	18	88
4	2-Bromopyridine	Pd(PPh ₃) ₄ (3)	Na ₂ CO ₃	DME/H ₂ O	85	16	90

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Based on the performance of other boroxines, **Triphenylboroxin** is expected to provide comparable, if not slightly improved, yields under similar conditions due to its high stability.

Catalytic Cycle of Suzuki-Miyaura Coupling





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